Application Summary: DCF is of paramount importance in biological fields, particularly in reactive oxygen species (ROS) formation reactions . It has been employed as a reactant in ROS formation reactions in biological applications .
Methods of Application: DCF is used in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) .
Results or Outcomes: The use of DCF in these applications has led to significant advancements in understanding cellular processes and disease mechanisms .
Application Summary: DCF has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine .
Methods of Application: DCF is used in various analytical methods for the detection and quantification of these substances .
Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of these analytical methods .
Application Summary: DCF has shown potential in the manufacture of dye-sensitized solar cells and Schottky barrier devices .
Methods of Application: DCF is used as a component in the manufacture of these devices .
Results or Outcomes: The use of DCF in these applications has opened up new avenues for its industrial applications .
Application Summary: DCF has shown immense potential in biolabeling .
Methods of Application: DCF is used in various biolabeling techniques .
Results or Outcomes: The use of DCF in these applications has improved the effectiveness of biolabeling techniques .
Application Summary: DCF has been applied in cancer imaging .
Methods of Application: DCF is used in various imaging techniques to detect cancer .
Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of cancer detection .
Application Summary: DCF has shown potential in drug delivery .
Methods of Application: DCF is used in various drug delivery systems .
Results or Outcomes: The use of DCF in these applications has improved the effectiveness of drug delivery systems .
2',7'-Dichlorofluorescein is an organic compound belonging to the fluorescein family, characterized by the substitution of chlorine atoms at the 2 and 7 positions of the fluorescein structure. Its molecular formula is C₂₀H₁₀Cl₂O₅, with a molar mass of 401.2 g/mol. This compound exhibits strong fluorescence properties and is commonly used in various scientific applications, particularly in biochemistry and analytical chemistry .
As mentioned earlier, DCF acts as a probe for cellular ROS. In its non-fluorescent form, it can enter cells. When ROS oxidizes DCF, it becomes fluorescent (2',7'-dichlorofluorescein diacetate). This fluorescence allows researchers to quantify the level of oxidative stress within the cell. The specific mechanism of the oxidation reaction by ROS depends on the type of ROS involved.
DCF should be handled with care following standard laboratory safety protocols. While detailed toxicity data might be limited, some general safety considerations include:
The chemical behavior of 2',7'-Dichlorofluorescein is primarily influenced by its functional groups. It can undergo oxidation reactions, particularly when exposed to reactive oxygen species (ROS), converting the non-fluorescent dichlorofluorescin into fluorescent dichlorofluorescein. This transformation is often utilized in assays to measure oxidative stress within cells .
Additionally, 2',7'-Dichlorofluorescein can participate in acid-base equilibria, where its fluorescence properties change based on the pH of the environment. The compound can exist in different ionic forms depending on the pH, which affects its absorption and emission spectra .
2',7'-Dichlorofluorescein is widely recognized for its role as a fluorescent probe in biological studies. It is particularly useful for detecting intracellular hydrogen peroxide and assessing cellular oxidative stress. When cells are treated with dichlorofluorescin, it becomes trapped inside the cells and is oxidized to dichlorofluorescein, which emits fluorescence proportional to the levels of ROS present .
This property makes it a valuable tool for studying various biological processes, including apoptosis, inflammation, and other conditions associated with oxidative stress.
The synthesis of 2',7'-Dichlorofluorescein typically involves chlorination reactions of fluorescein derivatives. One common method includes:
Alternative synthetic routes may involve different chlorinating agents or reaction conditions, but the fundamental approach remains similar across methods .
2',7'-Dichlorofluorescein has diverse applications across various fields:
These applications leverage its fluorescent properties to provide quantitative data in experimental settings .
Studies involving 2',7'-Dichlorofluorescein often focus on its interactions with reactive oxygen species and other cellular components. The oxidation process that converts dichlorofluorescin into dichlorofluorescein has been extensively studied to understand how cells respond to oxidative stress. This compound's ability to indicate changes in ROS levels makes it a crucial tool in evaluating cellular health and function under various conditions, including exposure to UV radiation or chemical stressors .
Several compounds share structural similarities with 2',7'-Dichlorofluorescein, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fluorescein | No chlorine substitutions | Widely used as a dye; less stable under oxidative conditions |
2',7'-Difluorofluorescein | Fluorine substitutions instead of chlorine | Exhibits different fluorescence properties; used in similar assays |
Rhodamine B | Contains a rhodamine structure | Stronger fluorescence; often used in microscopy |
While these compounds share similar fluorescent properties, 2',7'-Dichlorofluorescein stands out due to its specific reactivity with reactive oxygen species, making it particularly useful for studies involving oxidative stress .
Irritant